Americium trinitrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

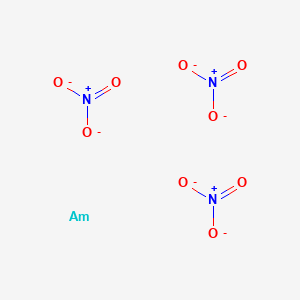

Americium trinitrate, also known as this compound, is a useful research compound. Its molecular formula is AmN3O9-3 and its molecular weight is 429.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Nuclear Science Applications

Americium-241 Source

Americium trinitrate is primarily utilized in nuclear science as a source of americium-241, which is crucial for various applications due to its alpha emission properties. Americium-241 is produced as a byproduct of plutonium production in nuclear reactors and is used extensively in the following areas:

- Neutron Sources : When americium-241 is combined with beryllium, it produces fast neutrons through an (α,n) reaction. This combination serves as a cost-effective neutron source for various applications, including soil moisture measurement and oil well logging .

- Radiography : Americium-241 is employed in industrial radiography to inspect materials and structures for integrity without causing damage. Its gamma emissions are utilized in X-ray fluorescence spectroscopy for material analysis .

Medical Diagnostics

Bone Mineral Analysis

this compound is also used in medical diagnostics, particularly for bone mineral analysis. The soft gamma emissions from americium-241 provide a non-invasive method to measure bone density, which is essential for diagnosing conditions like osteoporosis .

Cancer Treatment

In radiation therapy, americium-241 is used as a radiation source for treating certain types of cancer. Its ability to emit high-energy alpha particles allows targeted destruction of cancerous cells while minimizing damage to surrounding healthy tissue .

Industrial Applications

Thickness Gauging

In industrial settings, this compound's gamma radiation is employed for gauging the thickness of materials such as metal sheets and coatings. This application ensures quality control in manufacturing processes by providing accurate measurements of material thickness .

Soil Compaction Measurement

The compound is also utilized in environmental monitoring and civil engineering to measure soil compaction and sediment concentration in streams. This application aids in assessing the stability of construction sites and the environmental impact of various activities .

Case Studies

化学反应分析

Thermal Decomposition

Heating americium trinitrate in a vacuum results in its decomposition to americium(III) oxide:

2textAmNO3 3ΔAm2O3+6textNO2+3textO2

The decomposition initiates at 300°C, with complete conversion to Am2O3 by 470°C .

Solution Chemistry and Hydrolysis

In aqueous nitric acid, Am3+ ions undergo hydrolysis to form hydroxide complexes. Key hydrolysis reactions and stability constants (log K) are:

| Reaction | log K (25°C) | Conditions (Ionic Strength) |

|---|---|---|

| Am3++H2O↔Am OH 2++H+ | -5.6 to -4.5 | I = 0–1.0 M |

| Am3++2H2O↔Am OH 2++2H+ | -14.9 to -14.0 | I = 0–0.2 M |

| Am3++3H2O↔Am OH 3+3H+ | -21.4 | I = 0.1 M |

Data from multiple studies indicate that Am3+ hydrolysis is more pronounced than that of lanthanides like neodymium (Nd³⁺), underscoring americium’s unique coordination chemistry.

Complexation Reactions

Americium(III) forms stable complexes with anions such as fluoride (F−) and carbonate (CO32−):

Fluoride Complexation

Am3++3F−→AmF3↓(Ksp=10−22.5)

This reaction precipitates pink hexagonal AmF3 crystals, sparingly soluble in weak acidic solutions .

Carbonate Complexation

In carbonate-rich solutions, Am3+ forms soluble complexes:

Am3++CO32−↔AmCO3+(logK=5.81textat\I=1.0textM)

Higher-order complexes like Am CO3 2− and Am CO3 33− are also observed .

Separation and Recovery

This compound is critical in nuclear waste processing. Recent advances include:

-

AmSel Process : Uses TODGA (tetraoctyl diglycolamide) and Aliquat-336 nitrate to separate Am3+ from lanthanides in nitric acid raffinates .

-

Cation Exchange : Dilute Am3+ solutions are concentrated using resins like Dowex 50W-X8, achieving >99% recovery .

Thermodynamic Data

Selected thermodynamic parameters for Am3+ species:

| Species | ΔG (kJ/mol) | S (J/mol·K) |

|---|---|---|

| Am3+ | -281.8 | 500.0 |

| Am OH 3 | -279.8 | 500.0 |

Data gaps exist for temperatures outside 25°C, necessitating extrapolation for high-temperature applications .

Key Research Findings

-

Hydrolysis Stability : Am3+ forms Am OH 3 at pH > 4, critical for environmental mobility studies .

-

Oxidation States : While Am3+ dominates, traces of Am4+ and Am6+ are observed under strong oxidants like NaBiO3 .

-

Comparative Chemistry : Am3+ behaves analogously to lanthanides but with distinct stability constants .

属性

CAS 编号 |

25933-53-3 |

|---|---|

分子式 |

AmN3O9-3 |

分子量 |

429.08 g/mol |

IUPAC 名称 |

americium;trinitrate |

InChI |

InChI=1S/Am.3NO3/c;3*2-1(3)4/q;3*-1 |

InChI 键 |

NIYOQRBCYVLQML-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Am] |

规范 SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Am] |

Key on ui other cas no. |

33067-96-8 25933-53-3 |

同义词 |

americium (241)trinitrate americium nitrate americium nitrate, 241AM labeled |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。